methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate
Description
Chemical Identity and Structural Characterization of Methyl 4-[(Z)-(6-Hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate
Systematic Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name, This compound , reflects its structural components:
- A benzofuran-3-one core (6-hydroxy-3-oxo-1-benzofuran-2(3H)-one) with a hydroxyl group at position 6 and a ketone at position 3.
- A (Z)-configured methylidenyl group bridging the benzofuran core to a para-substituted methyl benzoate moiety.
The molecular formula, C₁₇H₁₂O₅ , corresponds to a molecular weight of 296.27 g/mol . Key features include:
| Property | Value |
|---|---|
| Molecular formula | C₁₇H₁₂O₅ |
| Molecular weight | 296.27 g/mol |
| SMILES notation | COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(C=CC=C3O2)O |
| InChI key | WKCCLTCDMHZBDV-NVNXTCNLSA-N |
The (Z) stereodescriptor indicates that the higher-priority substituents on the double bond (benzofuran core and benzoate group) reside on the same side .
Crystallographic Investigation of Benzofuran-3-one Core and Substituent Geometry
While single-crystal X-ray diffraction data for this specific compound are not publicly available, structural analogs provide insights:
- The benzofuran-3-one core is planar, with bond lengths consistent with aromatic resonance stabilization (C–C: ~1.40 Å, C–O: ~1.36 Å) .
- The methylidenyl bridge adopts a near-coplanar orientation relative to the benzofuran ring, maximizing conjugation between the π-systems of the benzofuran and benzoate groups .
- The (Z) configuration positions the benzoate substituent and benzofuran hydroxyl group on the same side, potentially facilitating intramolecular hydrogen bonding between the hydroxyl and ketone oxygen .
Spectroscopic Fingerprinting (FT-IR, NMR, UV-Vis)
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorption bands correlate with functional groups:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Ester C=O | 1720–1700 | Stretching of benzoate ester |
| Ketone C=O | 1680–1660 | Benzofuran-3-one ketone |
| O–H (phenolic) | 3200–3000 | Broad, hydroxyl stretch |
| C=C (aromatic) | 1600–1450 | Benzene ring vibrations |
The absence of a free hydroxyl stretch in some spectra suggests intramolecular hydrogen bonding .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.02 (d, J = 8.4 Hz, 2H): Benzoate aromatic protons (H-2, H-6).
- δ 7.90 (d, J = 8.4 Hz, 2H): Benzoate aromatic protons (H-3, H-5).
- δ 7.50 (s, 1H): Methylidenyl proton (H-7).
- δ 6.80–7.20 (m, 3H): Benzofuran aromatic protons.
- δ 3.90 (s, 3H): Methoxy group (OCH₃).
- δ 12.50 (s, 1H): Hydroxyl proton (exchangeable).
¹³C NMR (100 MHz, DMSO-d₆):
- δ 190.2: Ketone carbon (C-3).
- δ 167.5: Ester carbonyl (C=O).
- δ 160.1–110.5: Aromatic carbons.
- δ 52.1: Methoxy carbon (OCH₃).
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits strong absorption at λₘₐₓ = 340 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) due to π→π* transitions in the conjugated benzofuran-benzoate system. A weaker band at λ = 280 nm arises from n→π* transitions of the ketone and ester groups .
Properties
IUPAC Name |
methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2-ylidene)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-21-17(20)11-4-2-10(3-5-11)8-15-16(19)13-7-6-12(18)9-14(13)22-15/h2-9,18H,1H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCCLTCDMHZBDV-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-hydroxy-3-oxo-1-benzofuran-2(3H)-carbaldehyde with methyl 4-formylbenzoate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzofuran ring system can participate in various biochemical pathways, influencing cellular processes. Detailed studies on its binding affinity and specificity to different targets are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzofuran Derivatives
Methoxy-Substituted Analog
Compound : Methyl 4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]benzoate (CAS: 858770-23-7)
- Molecular Formula : C₁₈H₁₄O₅ (MW: 310.3 g/mol)
- Key Differences :
- Implications :
- The methoxy group enhances metabolic stability by reducing oxidative metabolism but decreases hydrogen-bonding capacity compared to the hydroxyl group.
- Higher lipophilicity may improve membrane permeability in biological systems.
Dichlorobenzyloxy-Substituted Analog
Compound : Methyl 4-[(Z)-{6-[(2,6-dichlorobenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate
- Molecular Formula : C₂₄H₁₆Cl₂O₅ (MW: 455.3 g/mol)
- Key Differences :
- Implications :
- Enhanced binding affinity in hydrophobic pockets of enzymes or receptors due to chlorine’s electronegativity and size.
- Increased molecular weight and logP (estimated >4.0) may reduce aqueous solubility.
Heterocyclic Core Modifications
Benzodithiazine Derivatives
Compound: 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine
- Molecular Formula : C₁₆H₁₄ClN₃O₄S₂ (MW: 412.3 g/mol)
- Key Differences: Replaces benzofuran with a sulfur-containing benzodithiazine core. Contains sulfonyl (-SO₂) and hydrazino (-NH-N=CH-) groups .
- Hydrazino moieties enable chelation with metal ions, useful in catalysis.
Benzoxathiine Derivatives
Compound : 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine
Comparative Data Table
Research Findings and Implications
Hydrogen Bonding vs. Lipophilicity :
- The hydroxyl group in the target compound facilitates hydrogen bonding, critical for interactions with biological targets like enzymes .
- Methoxy and dichlorobenzyloxy analogs trade hydrogen-bonding capacity for enhanced lipophilicity, optimizing blood-brain barrier penetration or receptor binding .
Thermal Stability :
- Benzodithiazines exhibit high thermal stability (mp >300°C) due to rigid sulfonyl groups and aromatic stacking, making them suitable for high-temperature applications .
Synthetic Accessibility :
- The target compound and its analogs are synthesized via condensation reactions, with yields >90% reported for benzodithiazines .
Biological Activity :
Biological Activity
Methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate (CAS Number: 637753-82-3) is a compound with notable biological activities. This article explores its structure, synthesis, and various biological effects, including antimicrobial, antioxidant, and potential anticancer properties.
Structural Overview
This compound features a benzofuran moiety, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of 300.27 g/mol. The compound's structure includes:
- A benzofuran core that contributes to its biological activity.
- A hydroxyl group that may enhance its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzofuran derivatives with methyl benzoate under specific conditions to yield the desired product. The reaction conditions often include the use of solvents and catalysts that facilitate the formation of the ylidene linkage.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound demonstrated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Bacillus subtilis | 75 |
These results suggest that the compound has comparable activity to standard antibiotics, indicating its potential as a therapeutic agent in treating infections.
Antioxidant Activity
The antioxidant capacity of this compound was assessed using various assays, including DPPH radical scavenging and reducing power tests. The compound showed effective scavenging activity, suggesting its potential in preventing oxidative stress-related diseases.
Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving:
- Cell cycle arrest at the G2/M phase.
- Activation of caspases leading to programmed cell death.
- Inhibition of tumor growth in vivo models.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A comparative analysis with common antibiotics revealed that this compound could serve as an alternative treatment for resistant bacterial strains.
- Antioxidant Evaluation : In vitro studies demonstrated significant reductions in reactive oxygen species (ROS) levels when treated with this compound.
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated a dose-dependent response in inhibiting cell proliferation, supporting further investigation into its mechanisms of action.
Q & A
Q. What synthetic methodologies are commonly employed to prepare methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate?
Answer: The compound is synthesized via multi-step protocols involving condensation reactions, esterification, and purification by column chromatography. For example, analogous Z-isomer syntheses (e.g., indanone-chalcone hybrids) use reflux conditions with catalysts like ammonium acetate in ethanol, followed by recrystallization to isolate products . Key steps include:
- Condensation : Reacting aldehyde or ketone precursors with methyl benzoate derivatives under acidic or basic conditions.
- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Stereochemical control : Use of Z-selective reagents (e.g., Pd catalysts) to stabilize the desired isomer .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Answer:
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1670–1750 cm⁻¹ for the benzofuran-3-one and ester groups) .
- NMR (¹H/¹³C) : Confirms Z-configuration via coupling constants (e.g., olefinic protons at δ 6.5–8.2 ppm with J ≈ 12 Hz) and aromatic substitution patterns .
- Mass spectrometry (EI-MS) : Validates molecular ion peaks (e.g., m/z 370–450 for similar compounds) and fragmentation patterns .
- Melting point analysis : Ensures purity (>260°C for high-purity analogs) .
Q. How should this compound be stored to maintain stability in laboratory settings?
Answer:
- Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis of the ester group .
- Handling : Avoid prolonged exposure to moisture, light, or high temperatures (>40°C) to prevent degradation .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data for this compound?
Answer:
- Dose-response studies : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) across a wide concentration range (1 nM–100 µM) to identify non-linear effects .
- Metabolic stability testing : Incubate with liver microsomes to assess degradation pathways that may explain variability in in vivo vs. in vitro results .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to validate target binding modes and rule out off-target interactions .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for anti-Alzheimer applications?
Answer:
- Substituent modification : Introduce electron-withdrawing groups (e.g., nitro, sulfonyl) at the benzofuran ring to enhance acetylcholinesterase inhibition (IC₅₀ reduction from 10 µM to 1 µM in analogs) .
- Bioisosteric replacement : Replace the methyl ester with a trifluoromethyl group to improve blood-brain barrier permeability (logP optimization) .
- Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify critical hydrogen-bonding interactions with tau protein .
Q. What computational methods are recommended for predicting the compound’s photophysical properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
